molecular formula C13H11FN2O3S B13358032 4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19188-72-8

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride

Cat. No.: B13358032
CAS No.: 19188-72-8
M. Wt: 294.30 g/mol
InChI Key: OOCYRKMVGANPPX-UHFFFAOYSA-N
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Description

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride is a chemical compound with the molecular formula C13H11FN2O3S and a molecular weight of 294.301 g/mol . It is known for its applications in various scientific fields, particularly in biochemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 4-aminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various sulfonamides and sulfonic acids.

    Oxidation: Major products are sulfonic acids.

    Reduction: Major products are sulfonamides.

Mechanism of Action

4-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride exerts its effects primarily by inhibiting serine proteases. It forms a covalent bond with the active site serine residue of the protease, leading to irreversible inhibition. This interaction prevents the protease from catalyzing the hydrolysis of peptide bonds, thereby inhibiting its activity . The compound targets various proteases, including trypsin, chymotrypsin, and thrombin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balanced stability and reactivity, making it a valuable tool in biochemical research. Its lower toxicity and higher water solubility compared to other inhibitors like PMSF and DFP make it a preferred choice in various applications .

Properties

CAS No.

19188-72-8

Molecular Formula

C13H11FN2O3S

Molecular Weight

294.30 g/mol

IUPAC Name

4-[(4-aminobenzoyl)amino]benzenesulfonyl fluoride

InChI

InChI=1S/C13H11FN2O3S/c14-20(18,19)12-7-5-11(6-8-12)16-13(17)9-1-3-10(15)4-2-9/h1-8H,15H2,(H,16,17)

InChI Key

OOCYRKMVGANPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N

Origin of Product

United States

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